molecular formula C7H10ClF2N3 B13043569 (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl

Cat. No.: B13043569
M. Wt: 209.62 g/mol
InChI Key: XYAUDYRKUIUKOF-WCCKRBBISA-N
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Description

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl group through a halogenation reaction. The ethanamine moiety is then attached via a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine oxides, while reduction can produce various ethanamine derivatives.

Scientific Research Applications

(S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The compound’s ability to inhibit or activate these targets underlies its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride
  • (S)-1-(2-(Chloromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride
  • (S)-1-(2-(Bromomethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride

Uniqueness

Compared to its analogs, (S)-1-(2-(Difluoromethyl)pyrimidin-5-YL)ethan-1-amine hydrochloride exhibits unique properties due to the presence of the difluoromethyl group. This group enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H10ClF2N3

Molecular Weight

209.62 g/mol

IUPAC Name

(1S)-1-[2-(difluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride

InChI

InChI=1S/C7H9F2N3.ClH/c1-4(10)5-2-11-7(6(8)9)12-3-5;/h2-4,6H,10H2,1H3;1H/t4-;/m0./s1

InChI Key

XYAUDYRKUIUKOF-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=CN=C(N=C1)C(F)F)N.Cl

Canonical SMILES

CC(C1=CN=C(N=C1)C(F)F)N.Cl

Origin of Product

United States

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